8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane
Description
8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a pyridinyloxy substituent at position 3 of the azabicyclo[3.2.1]octane core. The compound’s structure combines a rigid bicyclic scaffold with a trifluoromethyl-substituted pyridine moiety, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
8-methyl-3-[6-(trifluoromethyl)pyridin-2-yl]oxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c1-19-9-5-6-10(19)8-11(7-9)20-13-4-2-3-12(18-13)14(15,16)17/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVKOJZTVCBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly as monoamine reuptake inhibitors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.33 g/mol. The structure incorporates a trifluoromethyl group and an azabicyclic framework, which are critical for its biological activity.
Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class act as monoamine reuptake inhibitors , specifically targeting serotonin, norepinephrine, and dopamine transporters. These compounds inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission, which is beneficial in treating various psychiatric disorders including depression and anxiety .
Antidepressant Activity
Studies have shown that this compound exhibits significant antidepressant-like effects in animal models. The compound demonstrated a reduction in immobility time in the forced swim test, a common assay for antidepressant efficacy .
Anxiolytic Effects
In addition to its antidepressant properties, this compound has been evaluated for anxiolytic activity. Preclinical trials indicated that it could reduce anxiety-like behaviors in rodents, suggesting potential use in treating anxiety disorders .
Pain Management
The compound's ability to inhibit monoamine reuptake also suggests it may have analgesic properties. Research indicates that monoamine neurotransmission plays a role in pain modulation, and compounds that enhance this signaling may alleviate pain symptoms .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Core
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) :
- Key Differences : Troparil has a phenyl group at position 3 and a carboxylate ester at position 2, making it a cocaine analog with dopamine reuptake inhibition activity .
- Pharmacological Impact : The trifluoromethylpyridinyloxy group in the target compound replaces Troparil’s phenyl group, likely reducing dopamine affinity while enhancing selectivity for nicotinic acetylcholine receptors (nAChRs) due to the electron-withdrawing CF₃ group .
(1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride :
Functional Group Modifications
3-(5-(Ethoxymethyl)pyrazin-2-yl)oxy-8-azabicyclo[3.2.1]octane :
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane :
Pharmacological and Physicochemical Profiles
Electronic and Structural Effects
- This contrasts with the electron-rich phenyl group in Troparil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
